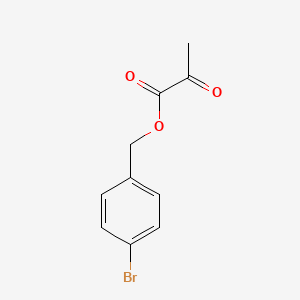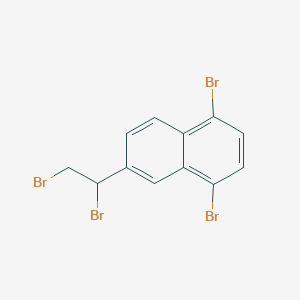![molecular formula C13H19NO3 B14189163 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-87-3](/img/structure/B14189163.png)
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid, also known as 4-diisopropylaminosalicylic acid, is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol . This compound is characterized by the presence of a diisopropylamino group and a hydroxybenzoic acid moiety, making it a derivative of salicylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with 2-iodopropane under specific conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminosalicylic acid reacts with 2-iodopropane to form the diisopropylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxybenzoic acid moiety allows it to interact with enzymes and receptors involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation . The diisopropylamino group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification may enhance its efficacy and selectivity in certain applications .
Propiedades
Número CAS |
920739-87-3 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-[di(propan-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-11(13(16)17)12(15)7-10/h5-9,15H,1-4H3,(H,16,17) |
Clave InChI |
DTDDTFSVLBUSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC(=C(C=C1)C(=O)O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

acetic acid](/img/structure/B14189140.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)


